molecular formula C20H25N5O3 B12739799 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- CAS No. 98360-34-0

2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-

Cat. No.: B12739799
CAS No.: 98360-34-0
M. Wt: 383.4 g/mol
InChI Key: JTTOZNROSHJGEJ-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinolinone core, which is known for its diverse biological activities, and a tetrazole moiety, which is often used in medicinal chemistry for its bioisosteric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- typically involves multiple steps, starting with the preparation of the quinolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester. The tetrazole ring is then introduced via a cycloaddition reaction involving an azide and a nitrile. The final step involves the attachment of the trans-4-hydroxycyclohexyl group through an etherification reaction, using suitable reagents and conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, the purification process would need to be streamlined to ensure the final product meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The quinolinone core can be reduced to a quinoline under hydrogenation conditions.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a quinoline derivative.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- involves its interaction with various molecular targets. The quinolinone core can intercalate into DNA, disrupting replication and transcription processes. The tetrazole ring can mimic phosphate groups, allowing the compound to inhibit enzymes that require phosphate substrates. Additionally, the hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological macromolecules, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone derivatives: Compounds with similar quinolinone cores but different substituents.

    Tetrazole-containing compounds: Molecules that feature the tetrazole ring but have different core structures.

Uniqueness

2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is unique due to the combination of its quinolinone core and tetrazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

98360-34-0

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C20H25N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h4,9-11,13,15-16,26H,1-3,5-8,12H2,(H,21,27)

InChI Key

JTTOZNROSHJGEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O

Origin of Product

United States

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